molecular formula C18H18FN3O4S B11104520 3-{[(4-fluorophenyl)amino]methyl}-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione

3-{[(4-fluorophenyl)amino]methyl}-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione

Cat. No.: B11104520
M. Wt: 391.4 g/mol
InChI Key: PPPSUQUFPBWDQK-UHFFFAOYSA-N
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Description

3-[(4-Fluoroanilino)methyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione is a heterocyclic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered ring containing three heteroatoms: one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Fluoroanilino)methyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione typically involves a multi-step process One common method starts with the reaction of 4-fluoroaniline with formaldehyde to form the corresponding Schiff base This intermediate is then reacted with 3,4,5-trimethoxybenzohydrazide to form the hydrazone derivative Cyclization of this hydrazone in the presence of a suitable cyclizing agent, such as phosphorus oxychloride, leads to the formation of the 1,3,4-oxadiazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Fluoroanilino)methyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

3-[(4-Fluoroanilino)methyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-[(4-Fluoroanilino)methyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The presence of the fluorinated aniline and trimethoxyphenyl groups enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thione
  • 2-(Methylsulfonyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
  • 2-(Benzylsulfinyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole

Uniqueness

3-[(4-Fluoroanilino)methyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione is unique due to the combination of its fluorinated aniline and trimethoxyphenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.

Properties

Molecular Formula

C18H18FN3O4S

Molecular Weight

391.4 g/mol

IUPAC Name

3-[(4-fluoroanilino)methyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C18H18FN3O4S/c1-23-14-8-11(9-15(24-2)16(14)25-3)17-21-22(18(27)26-17)10-20-13-6-4-12(19)5-7-13/h4-9,20H,10H2,1-3H3

InChI Key

PPPSUQUFPBWDQK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN(C(=S)O2)CNC3=CC=C(C=C3)F

Origin of Product

United States

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